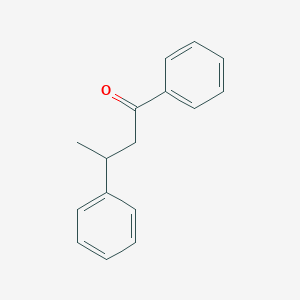

1,3-Diphenyl-1-butanone

Description

Properties

IUPAC Name |

1,3-diphenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVFXLVPKFXTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533-20-6 | |

| Record name | 1,3-Diphenyl-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1533-20-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-PHENYLBUTYROPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Diphenyl-1-butanone chemical characteristics

An In-depth Technical Guide to the Core Chemical Characteristics of 1,3-Diphenyl-1-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenyl-1-butanone, also known as 3-phenylbutyrophenone, is a diaryl ketone that serves as a valuable intermediate in organic synthesis and a scaffold in medicinal chemistry. Its structure, featuring a chiral center and a flexible four-carbon chain flanked by two phenyl groups, imparts unique chemical and physical properties. This guide provides a comprehensive overview of its core characteristics, including synthesis, spectroscopic profile, reactivity, and analytical workflows, tailored for professionals in chemical research and pharmaceutical development.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physical and chemical properties. These parameters are critical for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 1533-20-6 | [1][2][3] |

| Molecular Formula | C₁₆H₁₆O | [1][2][3] |

| Molecular Weight | 224.30 g/mol | [2][3][4] |

| IUPAC Name | 1,3-diphenylbutan-1-one | [1][2] |

| Appearance | Pale yellow crystals, powder, or flakes | [1] |

| Melting Point | 68-72 °C | [2][3][4] |

| Boiling Point | 158 °C at 3 Torr | [3][5] |

| Density | 1.041 g/cm³ | [3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; poorly soluble in water. | [6] |

Synthesis and Mechanistic Insight

The synthesis of 1,3-diphenyl-1-butanone is most commonly approached via the modification of related chalcone structures. Chalcones (1,3-diphenyl-2-propen-1-ones) are α,β-unsaturated ketones that are readily synthesized through a base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation, between an acetophenone and a benzaldehyde.[7][8][9] The subsequent selective reduction of the carbon-carbon double bond of the resulting chalcone yields the saturated 1,3-diphenyl-1-butanone.

The choice of a base catalyst (e.g., NaOH, KOH) in the initial condensation is crucial as it facilitates the formation of an enolate from the ketone, which then acts as a nucleophile attacking the aldehyde's carbonyl carbon.[10] The subsequent dehydration step is typically spontaneous due to the formation of a stable conjugated system.

Caption: General synthetic route to 1,3-Diphenyl-1-butanone.

Step-by-Step Synthesis Protocol

This protocol outlines the synthesis of 1,3-diphenyl-1-butanone starting from acetophenone and benzaldehyde.

Part A: Synthesis of (E)-1,3-Diphenyl-2-buten-1-one (β-Methylchalcone)

-

Reaction Setup: In a round-bottom flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: While stirring, slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).[9] The reaction is often performed at a moderately elevated temperature (e.g., 40°C) to ensure completion.[9]

-

Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The formation of the chalcone product is often indicated by a color change to yellow.[10]

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the crude chalcone. Collect the solid product by suction filtration and wash with cold water to remove the base catalyst.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure (E)-1,3-Diphenyl-2-buten-1-one.

Part B: Reduction to 1,3-Diphenyl-1-butanone

-

Reaction Setup: Dissolve the purified β-methylchalcone in a suitable solvent (e.g., ethyl acetate or ethanol) in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the chalcone spot and the appearance of a new spot with a different Rf value indicates the progress of the reduction.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 1,3-diphenyl-1-butanone can be purified by column chromatography or recrystallization from a solvent system like hexane/ethyl acetate.

Spectroscopic and Structural Elucidation

The unambiguous identification of 1,3-diphenyl-1-butanone relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons (δ ~7.2-8.0 ppm), a methine proton (CH), methylene protons (CH₂), and a methyl group (CH₃). |

| ¹³C NMR | A peak for the carbonyl carbon (C=O) at ~200 ppm, along with distinct signals for aromatic carbons and the aliphatic carbons of the butane chain. |

| IR Spectroscopy | A strong, characteristic absorption band for the C=O stretch around 1680-1700 cm⁻¹. C-H stretches for aromatic and aliphatic groups are also present. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 224. Key fragment ions include those corresponding to the benzoyl cation ([C₆H₅CO]⁺ at m/z 105) and the tropylium ion ([C₇H₇]⁺ at m/z 91). |

Interpreting the Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (7.2-8.0 ppm) integrating to 10 protons. The aliphatic region will feature a multiplet for the methine proton (-CH-), a doublet of doublets for the diastereotopic methylene protons (-CH₂-), and a doublet for the terminal methyl group (-CH₃), confirming the connectivity of the butane chain.

-

IR Spectroscopy: The most diagnostic peak is the sharp, intense absorption of the carbonyl group. Its position indicates a conjugated ketone (aryl ketone), distinguishing it from non-conjugated ketones which absorb at higher wavenumbers.[11]

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) typically causes fragmentation. The most stable fragment is often the benzoyl cation (m/z 105), which results from alpha-cleavage adjacent to the carbonyl group. This is a hallmark fragmentation pattern for aryl ketones.[12]

Chemical Reactivity and Synthetic Potential

The reactivity of 1,3-diphenyl-1-butanone is governed by its functional groups: the ketone carbonyl, the α-protons, and the two phenyl rings.

-

Carbonyl Group Reactivity: The ketone can undergo nucleophilic addition reactions. For instance, it can be reduced to the corresponding alcohol, 1,3-diphenyl-1-butanol, using reducing agents like sodium borohydride (NaBH₄). This transformation is fundamental in modifying the scaffold for drug development.

-

α-Methylene Group: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various alkylation and condensation reactions, allowing for further elaboration of the molecular structure.

-

Aromatic Rings: The phenyl groups can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation), although the carbonyl group is deactivating, directing incoming electrophiles to the meta position of the benzoyl ring.

Caption: Key reactivity pathways of 1,3-Diphenyl-1-butanone.

Relevance in Drug Development and Research

While 1,3-diphenyl-1-butanone itself is not a therapeutic agent, its structural motif is of significant interest. It is a derivative of the chalcone scaffold, and chalconoids are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8]

Therefore, 1,3-diphenyl-1-butanone serves as:

-

A Privileged Scaffold: Its structure can be systematically modified at the carbonyl group, the aliphatic chain, and the aromatic rings to generate libraries of new compounds for biological screening.

-

A Synthetic Intermediate: It is a key building block for the synthesis of more complex heterocyclic systems and other target molecules in medicinal chemistry.

Analytical Workflow: From Synthesis to Verification

A self-validating protocol for the synthesis and characterization of 1,3-diphenyl-1-butanone is essential for ensuring the integrity of research data.

Caption: A validated workflow for the synthesis and characterization.

This workflow ensures that the final compound not only has the correct structure but also meets the high purity standards required for subsequent applications in research and development.

References

-

ChemBK. (2024). 1-Butanone,4-nitro-1,3-diphenyl-. Retrieved from ChemBK. [Link]

-

Stenutz, R. (n.d.). 1,3-diphenyl-1-butanone. Retrieved from Stenutz. [Link]

-

Journal of Chemical Reviews. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Retrieved from jchr.org. [Link]

-

Wikipedia. (n.d.). Chalcone. Retrieved from Wikipedia. [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from edu.rsc.org. [Link]

-

National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from NIH. [Link]

-

CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Retrieved from CORE. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanone. Retrieved from docbrown.info. [Link]

Sources

- 1. 1,3-Diphenyl-1-butanone, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 2. 1,3-Diphenyl-1-butanone, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 1,3-Diphenyl-1-butanone , 95 , 1533-20-6 - CookeChem [cookechem.com]

- 4. 1,3-diphenyl-1-butanone [stenutz.eu]

- 5. 1,3-DIPHENYL-1-BUTANONE CAS#: 1533-20-6 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. jchemrev.com [jchemrev.com]

- 8. Chalcone - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Spectroscopic Guide to 1,3-Diphenyl-1-butanone for Researchers and Drug Development Professionals

Introduction

1,3-Diphenyl-1-butanone, with the CAS number 1533-20-6, is a valuable organic compound characterized by its butanone backbone substituted with two phenyl groups at positions 1 and 3. Its molecular formula is C₁₆H₁₆O, and it has a molecular weight of approximately 224.30 g/mol . The structural elucidation and purity assessment of this compound are paramount in research and development, particularly in the synthesis of novel pharmaceutical agents and other fine chemicals. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for the unambiguous identification and characterization of 1,3-diphenyl-1-butanone. This guide will delve into the intricacies of each of these techniques as they apply to this specific molecule, providing both the fundamental data and the scientific rationale behind the interpretation.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of functional groups in 1,3-diphenyl-1-butanone gives rise to a distinct spectroscopic fingerprint. The presence of a carbonyl group, two aromatic rings, and a chiral center offers a wealth of information to be gleaned from various analytical methods.

Caption: Molecular structure of 1,3-diphenyl-1-butanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,3-diphenyl-1-butanone exhibits characteristic signals corresponding to the aromatic and aliphatic protons. The integration of these signals confirms the number of protons in each unique environment.

Table 1: ¹H NMR Spectroscopic Data for 1,3-Diphenyl-1-butanone

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic Protons (ortho to C=O) |

| ~7.50-7.20 | Multiplet | 8H | Aromatic Protons |

| ~3.60 | Multiplet | 1H | Methine Proton (CH) |

| ~3.30 | Doublet of Doublets | 1H | Methylene Proton (CH₂) |

| ~3.10 | Doublet of Doublets | 1H | Methylene Proton (CH₂) |

| ~1.30 | Doublet | 3H | Methyl Protons (CH₃) |

Interpretation and Causality:

The downfield chemical shift of the protons ortho to the carbonyl group (~7.90 ppm) is a direct result of the deshielding effect of the electron-withdrawing carbonyl functionality. The complex multiplet between 7.20 and 7.50 ppm arises from the overlapping signals of the remaining aromatic protons on both phenyl rings. The methine proton, being adjacent to a phenyl group and a methylene group, appears as a multiplet around 3.60 ppm. The two methylene protons are diastereotopic due to the adjacent chiral center, leading to distinct signals that appear as doublets of doublets. The upfield doublet at approximately 1.30 ppm corresponds to the three equivalent protons of the methyl group, which is split by the adjacent methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for 1,3-Diphenyl-1-butanone

| Chemical Shift (δ) (ppm) | Assignment |

| ~198.0 | Carbonyl Carbon (C=O) |

| ~145.0 | Aromatic Quaternary Carbon |

| ~137.0 | Aromatic Quaternary Carbon |

| ~133.0 | Aromatic CH |

| ~128.6 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~45.0 | Methylene Carbon (CH₂) |

| ~35.0 | Methine Carbon (CH) |

| ~22.0 | Methyl Carbon (CH₃) |

Interpretation and Causality:

The carbonyl carbon resonates at a significantly downfield chemical shift (~198.0 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The aromatic carbons appear in the typical range of 125-145 ppm. The aliphatic carbons, the methylene, methine, and methyl groups, are found at higher field (upfield) due to their sp³ hybridization and the absence of strong electron-withdrawing groups directly attached to them.

Experimental Protocol for NMR Data Acquisition:

A sample of 1,3-diphenyl-1-butanone (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of quaternary carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1,3-diphenyl-1-butanone is dominated by the strong absorption of the carbonyl group.

Table 3: Key IR Absorption Bands for 1,3-Diphenyl-1-butanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong, Sharp | Carbonyl (C=O) Stretch |

| ~1600, 1495, 1450 | Medium to Weak | Aromatic C=C Bending |

| ~750, 690 | Strong | Monosubstituted Benzene C-H Bending (Out-of-plane) |

Interpretation and Causality:

The most prominent feature in the IR spectrum is the intense, sharp absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretching vibration of a ketone conjugated with an aromatic ring. The absorptions in the 3030-3060 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic rings, while the bands in the 2850-2960 cm⁻¹ range correspond to the C-H stretching of the aliphatic portion of the molecule. The characteristic out-of-plane C-H bending vibrations for a monosubstituted benzene ring are observed as strong bands around 750 and 690 cm⁻¹.

Experimental Protocol for IR Data Acquisition:

A small amount of the solid 1,3-diphenyl-1-butanone is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding a number of scans to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Major Fragments in the Mass Spectrum of 1,3-Diphenyl-1-butanone

| m/z | Proposed Fragment |

| 224 | [M]⁺ (Molecular Ion) |

| 120 | [C₆H₅COCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl Cation) |

| 91 | [C₇H₇]⁺ (Tropylium Cation) |

| 77 | [C₆H₅]⁺ (Phenyl Cation) |

Interpretation and Causality:

The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of 1,3-diphenyl-1-butanone (224 g/mol ). A prominent fragmentation pathway involves the cleavage of the bond between the carbonyl group and the adjacent methylene group, leading to the formation of the stable benzoyl cation at m/z 105. Another significant fragmentation is the McLafferty rearrangement, which can lead to the formation of an enol radical cation with m/z 120. The appearance of the tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl moiety. The phenyl cation at m/z 77 is also a common fragment from the phenyl groups.

Caption: Key fragmentation pathways of 1,3-diphenyl-1-butanone in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition:

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The electron energy is typically set at 70 eV.

Conclusion

The comprehensive spectroscopic analysis of 1,3-diphenyl-1-butanone presented in this guide provides a robust framework for its identification and characterization. The detailed interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the principles of chemical structure and reactivity, equips researchers and drug development professionals with the necessary knowledge to confidently work with this important chemical entity. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental workflows.

References

At the time of writing, a comprehensive, publicly available, and fully assigned dataset for 1,3-diphenyl-1-butanone was not found in a single repository. The data presented here is a composite representation based on typical chemical shifts and fragmentation patterns for analogous structures found in chemical literature and spectral databases. For definitive, lot-specific data, it is recommended to acquire the spectra on the sample .

An In-Depth Technical Guide to 1,3-Diphenyl-1-butanone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-diphenyl-1-butanone, a ketone with significant applications in organic synthesis and potential as a scaffold in medicinal chemistry. Delving into its historical discovery, this document details the evolution of its synthesis, with a focus on the prevalent Michael addition route from chalcone. Key physicochemical and spectroscopic data are presented, including detailed analysis of its Infrared (IR), ¹H Nuclear Magnetic Resonance (¹H-NMR), and ¹³C Nuclear Magnetic Resonance (¹³C-NMR) spectra. Furthermore, this guide explores the known applications of 1,3-diphenyl-1-butanone, highlighting its role as a versatile intermediate and its emerging potential in the development of novel therapeutic agents.

Introduction: Unveiling 1,3-Diphenyl-1-butanone

1,3-Diphenyl-1-butanone, also known as 3-phenylbutyrophenone, is an aromatic ketone characterized by a butyrophenone core with phenyl substituents at the 1 and 3 positions. Its structure combines a flexible alkyl chain with rigid phenyl groups, making it a valuable building block in the synthesis of more complex molecules. While not as extensively studied as its precursor, chalcone, 1,3-diphenyl-1-butanone has garnered interest for its utility in constructing heterocyclic systems and as a potential pharmacophore. This guide aims to consolidate the existing knowledge on this compound, providing a foundational resource for researchers in organic and medicinal chemistry.

Historical Perspective and Discovery

The history of 1,3-diphenyl-1-butanone is intrinsically linked to the development of condensation and addition reactions in organic chemistry. While a definitive seminal publication marking its "discovery" is not readily apparent, its synthesis is a logical extension of the well-established Claisen-Schmidt condensation to form chalcones (1,3-diphenyl-2-propen-1-ones) and the subsequent conjugate addition reactions. Early investigations into the reactivity of α,β-unsaturated ketones likely led to the synthesis of 1,3-diphenyl-1-butanone as an example of a 1,4-addition product.

The foundational work on the Claisen-Schmidt condensation in the late 19th century provided a reliable method for synthesizing chalcones from benzaldehyde and acetophenone.[1] Subsequently, the exploration of Michael additions, a reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, paved the way for the conversion of chalcones into saturated ketones like 1,3-diphenyl-1-butanone.[2][3]

Synthesis of 1,3-Diphenyl-1-butanone: A Two-Step Approach

The most common and practical synthesis of 1,3-diphenyl-1-butanone is a two-step process that begins with the synthesis of its unsaturated precursor, chalcone.

Step 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)

Chalcone is readily prepared via the base-catalyzed Claisen-Schmidt condensation of acetophenone and benzaldehyde.[1]

Reaction Scheme:

Figure 1: General scheme for the synthesis of Chalcone.

Experimental Protocol: Claisen-Schmidt Condensation

-

Reagent Preparation: Prepare a solution of sodium hydroxide in a mixture of ethanol and water.

-

Reaction Setup: In a flask equipped with a stirrer, dissolve acetophenone and benzaldehyde in ethanol.

-

Condensation: Slowly add the sodium hydroxide solution to the flask containing the ketone and aldehyde. Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid. The precipitated crude chalcone is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 1,3-Diphenyl-1-butanone via Michael Addition

The conversion of chalcone to 1,3-diphenyl-1-butanone is achieved through a Michael addition of a methyl group to the β-carbon of the α,β-unsaturated ketone. A common method for this transformation is the use of a methylating agent, such as a methyl Grignard reagent (e.g., methylmagnesium bromide), in the presence of a copper catalyst to favor 1,4-addition over 1,2-addition to the carbonyl group.[4]

Reaction Scheme:

Figure 2: Synthesis of 1,3-Diphenyl-1-butanone from Chalcone.

Experimental Protocol: Copper-Catalyzed Michael Addition

-

Reagent Preparation: Prepare a solution of chalcone in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a copper(I) salt (e.g., CuI or CuBr·SMe₂).

-

Addition of Grignard Reagent: Cool the copper salt suspension to a low temperature (e.g., -78 °C) and slowly add a solution of methylmagnesium bromide in diethyl ether or THF.

-

Addition of Chalcone: To the resulting organocuprate solution, add the solution of chalcone dropwise, maintaining the low temperature.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

| Property | Value | Reference |

| CAS Number | 1533-20-6 | [5] |

| Molecular Formula | C₁₆H₁₆O | [5] |

| Molecular Weight | 224.30 g/mol | [5] |

| Appearance | Pale yellow solid | |

| Melting Point | 68-70 °C |

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-diphenyl-1-butanone provides key information about its functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. Other significant absorptions include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹), as well as aliphatic C-H stretching (around 2850-2960 cm⁻¹). The NIST WebBook provides a reference IR spectrum for 3-phenylbutyrophenone.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of 1,3-diphenyl-1-butanone is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings will appear as multiplets in the downfield region (typically δ 7.2-8.0 ppm). The methine proton (CH) adjacent to one of the phenyl groups and the methyl group will likely appear as a multiplet and a doublet, respectively, in the aliphatic region. The methylene protons (CH₂) adjacent to the carbonyl group will also be in the aliphatic region and may show complex splitting patterns due to coupling with the adjacent methine proton.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum will show a signal for the carbonyl carbon in the downfield region (typically δ 195-210 ppm). The aromatic carbons will resonate in the region of δ 125-145 ppm. The aliphatic carbons (CH, CH₂, and CH₃) will appear in the upfield region of the spectrum.

Applications and Future Directions

Intermediate in Organic Synthesis

The primary application of 1,3-diphenyl-1-butanone is as a versatile intermediate in organic synthesis. The presence of a ketone functional group and two phenyl rings allows for a variety of chemical transformations, including:

-

Synthesis of Heterocycles: The 1,3-dicarbonyl-like nature of the molecule (after enolization) makes it a suitable precursor for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and benzodiazepines, which are important scaffolds in medicinal chemistry.

-

Further Functionalization: The methylene and methine protons can be deprotonated to form enolates, which can then participate in various alkylation and condensation reactions, allowing for the construction of more complex molecular architectures.

Potential in Medicinal Chemistry

While research on the biological activity of 1,3-diphenyl-1-butanone itself is limited, the broader class of chalcones and their derivatives has shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][10][11] This suggests that 1,3-diphenyl-1-butanone could serve as a valuable scaffold for the development of new therapeutic agents. For instance, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-ones have been synthesized and evaluated as cytotoxic agents against breast cancer cell lines.[10] The butyrophenone core is also a known pharmacophore in several antipsychotic drugs.

Future research could focus on:

-

Synthesis of Novel Derivatives: Exploring modifications of the phenyl rings and the alkyl chain to create a library of 1,3-diphenyl-1-butanone analogs for biological screening.

-

Evaluation of Biological Activity: Screening 1,3-diphenyl-1-butanone and its derivatives against various biological targets to identify potential therapeutic applications.

-

Mechanistic Studies: Investigating the mechanism of action of any biologically active derivatives to guide further drug development efforts.

Conclusion

1,3-Diphenyl-1-butanone is a synthetically accessible and versatile molecule with a rich chemical history rooted in fundamental organic reactions. Its straightforward synthesis from readily available starting materials makes it an attractive building block for more complex molecular structures. While its primary role has been as a synthetic intermediate, the burgeoning interest in chalcone-related compounds for drug discovery suggests that 1,3-diphenyl-1-butanone and its derivatives may hold untapped potential as novel therapeutic agents. This guide provides a solid foundation for researchers looking to explore the chemistry and potential applications of this intriguing compound.

References

-

Al-Jaber, N. A., Al-Qalaf, F. A., & Moustafa, A. H. (2011). Study of Michael addition on chalcones and or chalcone analogues. Arabian Journal of Chemistry, 4(1), 53-61.[12]

-

Bayanati, M., Shahhosseini, S., Shirazi, F. H., Farnam, G., & Zarghi, A. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(2), 227–239.[10]

-

Jang, S., Jung, J. C., & Oh, S. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry, 15(12), 4098–4105.[1]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link][13]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link][3]

-

MDPI. (2024, June 11). Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. Retrieved from [Link][14]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137065, 3-Phenylbutyrophenone. Retrieved from [Link][5]

-

National Institute of Standards and Technology. (n.d.). 1,3-Butanedione, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link][15]

-

National Institute of Standards and Technology. (n.d.). 2-Buten-1-one, 1,3-diphenyl-. In NIST Chemistry WebBook. Retrieved from [Link][16]

-

National Institute of Standards and Technology. (n.d.). 3-Phenylbutyrophenone. In NIST Chemistry WebBook. Retrieved from [Link][6]

-

Organic Syntheses. (n.d.). Benzalacetophenone. Retrieved from [Link][1]

- Patai, S. (Ed.). (1989). The Chemistry of Enones. John Wiley & Sons.

- Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

ResearchGate. (n.d.). Michael's addition reaction of chalcone. Retrieved from [Link][2]

-

ResearchGate. (n.d.). Study of Michael addition on chalcones and or chalcone analogues. Retrieved from [Link][12]

-

Sohilait, H. J., & Kainama, H. (2016). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. European Journal of Pure and Applied Chemistry, 3(1), 66-73.[17]

-

SpectraBase. (n.d.). 4-Nitro-1,3-diphenyl-1-butanone. Retrieved from [Link][18]

- Torssell, K. B. G. (1988). Natural Product Chemistry: A Mechanistic and Biosynthetic Approach to Secondary Metabolism. John Wiley & Sons.

-

Zarghi, A., & Hamzeh-Mivehroud, M. (2006). Synthesis and Biological Evaluation of 1,3-diphenylprop-2-en-1-ones Possessing a Methanesulfonamido or an Azido Pharmacophore as cyclooxygenase-1/-2 Inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 7044-7050.[11]

Sources

- 1. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. 3-Phenylbutyrophenone | C16H16O | CID 137065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Phenylbutyrophenone [webbook.nist.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 1,3-Butanedione, 1-phenyl- [webbook.nist.gov]

- 16. 2-Buten-1-one, 1,3-diphenyl- [webbook.nist.gov]

- 17. idpublications.org [idpublications.org]

- 18. spectrabase.com [spectrabase.com]

Molecular weight and formula of 1,3-Diphenyl-1-butanone

An In-Depth Technical Guide to 1,3-Diphenyl-1-butanone for Advanced Research

Abstract: This technical guide provides a comprehensive overview of 1,3-Diphenyl-1-butanone (CAS No. 1533-20-6), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical characterization methodologies, potential applications, and essential safety protocols. The guide emphasizes the causality behind experimental choices and provides self-validating systems for verification, ensuring both scientific integrity and practical utility.

Core Molecular and Physical Identity

1,3-Diphenyl-1-butanone, also known by its IUPAC name 1,3-diphenylbutan-1-one and synonyms such as 3-phenylbutyrophenone, is a ketone derivative featuring two phenyl groups.[1][2] Its fundamental identity is crucial for accurate experimental design, reaction stoichiometry, and analytical interpretation.

The core identifiers and physicochemical properties are summarized below. This data is foundational for its use in a laboratory setting, from calculating molar equivalents in a synthesis to predicting its behavior in different solvent systems.

| Property | Value | Source(s) |

| CAS Number | 1533-20-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₆H₁₆O | [1][3][4][5][7][8] |

| Molecular Weight | 224.30 g/mol | [1][3][5][7][9] |

| IUPAC Name | 1,3-diphenylbutan-1-one | [1][4] |

| Appearance | Pale yellow crystals, powder, or flakes | [4] |

| Melting Point | 68-72 °C | [1][5] |

| Boiling Point | 158 °C @ 3 Torr | [5] |

| InChI Key | GIVFXLVPKFXTCU-UHFFFAOYSA-N | [1][4] |

Synthesis and Mechanistic Considerations

While numerous specific synthetic routes exist for butanone derivatives, a common and illustrative approach for a compound like 1,3-Diphenyl-1-butanone involves the conjugate addition (Michael addition) of a phenyl group to an α,β-unsaturated ketone. For instance, the reaction of chalcone (1,3-diphenyl-2-propen-1-one) with a phenyl organometallic reagent (e.g., phenylmagnesium bromide or phenyllithium) would yield the target molecule.

Alternatively, Friedel-Crafts acylation of a substituted butane with benzene represents another plausible, though potentially less regioselective, pathway. The choice of synthesis is dictated by factors such as starting material availability, desired yield, and scalability. For drug development professionals, a reproducible and high-yield synthesis is paramount. A patent for the synthesis of the related 1,3-diphenyl-1-propanone highlights a modern approach using a ruthenium(II) catalyst to couple acetophenone and benzyl alcohol, demonstrating an efficient one-step process.[10]

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of 1,3-Diphenyl-1-butanone is a critical step following synthesis or prior to its use in further applications. A multi-technique approach ensures a self-validating system where each result corroborates the others.

Caption: A typical workflow for the synthesis and validation of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 1,3-Diphenyl-1-butanone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard pulse programs are typically sufficient.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate the ¹H signals.

Expected Spectral Features (Trustworthiness through Prediction):

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons (typically in the 7.2-8.0 ppm region) and the aliphatic protons. The aliphatic region would feature a methyl group (doublet), a methine proton (multiplet), and a methylene group (diastereotopic protons, likely complex multiplets), with integrations corresponding to the number of protons.

-

¹³C NMR: The spectrum will display a signal for the carbonyl carbon (~200 ppm), multiple signals in the aromatic region (125-140 ppm), and three distinct signals in the aliphatic region for the methyl, methylene, and methine carbons.[11][12] The presence of exactly 16 carbon signals (some may overlap in the aromatic region) validates the molecular formula.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation data that can be pieced together to confirm the structure.

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any volatile impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Analysis: The mass analyzer separates the resulting ions by their mass-to-charge ratio (m/z), generating a mass spectrum.

Expected Spectral Features (Trustworthiness through Prediction):

-

Molecular Ion Peak: A prominent peak at m/z ≈ 224.3 should be observed, corresponding to the molecular weight of C₁₆H₁₆O.[7][13]

-

Key Fragments: Expect to see fragmentation patterns characteristic of the structure. Common fragments would include the benzoyl cation (m/z = 105) and the tropylium ion (m/z = 91), resulting from cleavage at various points along the butane chain. Observing these specific fragments provides strong, verifiable evidence for the proposed structure.

Applications and Relevance in Drug Development

While 1,3-Diphenyl-1-butanone itself is primarily a chemical intermediate, its core structure is related to classes of compounds with significant biological activity. This makes it a valuable scaffold for medicinal chemists and drug development professionals.

-

Chalcone Derivatives: The related 1,3-diphenyl-2-propen-1-one structure, known as a chalcone, is a precursor in the biosynthesis of flavonoids. Chalcones are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial activities.[14] This suggests that modifications to the saturated butane backbone of 1,3-Diphenyl-1-butanone could yield novel therapeutic agents.

-

Cytotoxic Agents: A recent study focused on derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which share a similar backbone. These compounds were synthesized and evaluated as cytotoxic agents against human breast cancer cell lines (MCF-7). The results showed significant cell cytotoxicity, in some cases exceeding that of the reference drug Tamoxifen.[15][16] This highlights the potential of the 1,3-diphenyl-propanone/butanone scaffold as a starting point for developing new anticancer therapeutics.

The general workflow for exploring such applications is outlined below.

Caption: Drug discovery workflow starting from a core chemical scaffold.

Safety and Handling Protocols

Adherence to proper safety procedures is non-negotiable when handling any chemical reagent. The following guidelines are synthesized from available Safety Data Sheets (SDS).[17][18]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166, protective gloves, and a lab coat.[18]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors.[17] All equipment used for handling should be properly grounded to prevent static discharge.[19][20] Avoid contact with skin, eyes, and clothing.[18]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[18] Store away from heat, open flames, and strong oxidizing agents.[17]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[18]

-

Skin Contact: Wash off immediately with soap and plenty of water.[18]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[18]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[18]

-

Conclusion

1,3-Diphenyl-1-butanone is a well-defined chemical compound whose molecular and physical properties make it a useful intermediate in organic synthesis. For researchers in drug development, its structural relationship to biologically active molecules, such as chalcones and novel cytotoxic agents, presents a compelling case for its use as a foundational scaffold in the design of new therapeutic candidates. The robust analytical workflow detailed herein provides a clear and reliable path for its structural verification, ensuring the integrity and reproducibility of downstream research.

References

- 1,3-Diphenyl-1-butanone | CAS 1533-20-6 | SCBT - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDReHvSLkHkvlzpU-0dMjlHuUx4e2m-j_KR5aOPo5cLLw1C7rNdfLR0tnSbQvJ-M2o7PRgw7aZM1DluNCu6ZXDsI5LNECnWPeY9Zh37AdsYxOFThaUE0vvwJaunnZEqyTSdgc04FKJhAsLXRQbZxTrESLu]

- 1-Butanone,4-nitro-1,3-diphenyl- - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0io8eX2ndspQeIep58W27Bt4k7wmmfZZltoE1Ju6BMra_RGM9WjtIMFSjOeQ1DcInCfZO4F9nMXKhBO6cFZfV9C8hB2NNHhIV6nK25px_5val7m03KG_f3bGRx_cDbWNNA1ILjW4gWigi2l_6QmLM8PZm6fUMwIZ89Q==]

- 1,3-Diphenyl-1-butanone, 95%, Thermo Scientific Chemicals. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzNIXeexGW-jv5BryBvQIlqdYjZUStzz-7yfJJk1UJguSqJyWp7Xakr-o0dIakhsquAYctWx-7IVh-Hxla4NEKgixMt3u9rA5y1ouHVPrAoInC1T9mfV2nxTre3zH7rpy3nEBk6BBq90PgHdm3HrsUawcGuvLJczdCPX1twgIxGEnfqd92CxpCpVq5EhUs8Am-VRmh1e0-WQ==]

- 1,3-Diphenyl-1-butanone, 95%, Thermo Scientific Chemicals 1 g | Buy Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqutkWr04pstnoq0grXZu_JJ6GQQ0I5muHdkFu8lMarbk4PT1KLbvK_gUdryVFzHEAcgVXfpPlTq8bx0_7knDhUd1NhhVwNTf5TfN0zR0IYA-oonuiJCKDKmBCWYULmo8s7GtnRwcOjQEVkZFXbyOWQSoVyh4xag==]

- 1,3-Diphenyl-1-butanone , 95 , 1533-20-6 - CookeChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPipcE75CBkGpU8DbxZDfVZjvk-Ds0OImGe8lh-bq6fhkm43uC35RAK32VQM2oSPWpvoJmhIHra19AhU4iDhjjfdWZWRH0HjBrkaDfTwoBE1UFJtDXziOIVtXSJrYVoetNsIlFdgn1]

- 1,3-diphenyl-1-butanone - Chemical Synthesis Database. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7JnYxpRiJG0hJcnsutnzipJUn4a-z5gWN8-pqW3t9_01ipGrgLp5V5SVTFo1t_-6Q-pGIh-PW4zCMRHvXajqFLMbqpB2j48tMmRFphWxGQpgXV7jZZUyMJDNIb8y8quxuvqPULk-ZPYTW1t8gVfnznyz-noiRpNXhWUo=]

- 1,3-DIPHENYL-1-BUTANONE CAS#: 1533-20-6 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwye_HuhHuo0jRosDMOsECpXr8XNNJb_Fxj7kIRSbdrFssBf_Ll6Hm8xi0Y9jnDZHTCdLar1BUKTCjLoIfL61PIMXt4dCCrgdPo-GKJ-xGWy1asSiwJSpjL7YZg4zuMJ6EG33fica4KVUGDIT-RKtX2hFmO8gx02X33UnZSPW-hlk=]

- 1,3-diphenyl-1-butanone - Stenutz. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLGbs7sUD-x9d9Wk2MsqHq_3Sh8MSHdMIYQTqLBuDtGqW8gsd0evd3CS3pnAKsYPvgeVfW7sBtOislnD13cPzPquIrDRMn-8lFZyso4dLxPdq_T2-v9mmyWZu2eWhOl_f3ztputdnfP787jrz4sQyLbLam4krgbL6gtR2WjusU5A==]

- 1,3-DIPHENYL-1-BUTANONE | 1533-20-6 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-CeOKGF1a2_AG5TYSHneKnR4154ZRV2TQ_6ZMVjZJ-Ss5-8cxSA6jZcnlNbjr7K9fsMXubL_AdE7sVDQZ96a4f5q8X3supN5ydzmJuBkDhaEj27cF39haxuOrWkW_85hzuBMPBaCbIeMvhdlXTUob3yfqGqLQzCBY8FpHnEUiYA==]

- Safety Data Sheet - Elan Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0LrHZ4KwFGAjQKIvYLFM5RF5-5ZIX427wg6YZJJ6djADzlrN2q2IXKpP10jnDTfmowXIg9qOOlm-pr8RptZC4t2iuKn45dqulAINPKrGetf__V34s2MpXoeXCUO0a11wdUi2PL1lcDEQofXke8YprcPbfbvCT14iCApnxvjXuh9dGR3i-dIT14K_qBf8iJnXihnBCirKL6KZTRL8]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmkY-2WzYp8l8kMNAwbuhJl-Q2V-nAokCoAkbvvQsME0pUeGIv7kW6QEx0rP62zJq5685XaxPyl5gadu_2mP1uTFUIfTJB5Y0KFQBZigLsV7-C9ooPg2hAGxDImHhXHLirIPSbO9WAgVRVRCanYMIQztd9wXU2hCrzPcmHfhRt4C48oyV9LEviR088CYee7sJxQUug9PvVYJFYmv7YBwfO0ekFRZMapIfrWPjY0AYjdGEn6pM7xjZnoBKCYCvJNrckwcsoA9QLZuZu8k46Wzbxace1sai20Aw=]

- 4-Nitro-1,3-diphenyl-1-butanone - Optional[MS (GC)] - Spectrum - SpectraBase. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3SkFpGDFm4ZMmHh6JN2jD5PG2sXYFnD1HoBUXIFnPb6URcCM-aK8nuZ3HNjxI0VxcEyXPAi2Vh5G0tMqlqg8eAjYaOMO1uRhCc4oYzARZqncMze6QEtmwG-m7R35MSiFu4J0NKcAV]

- 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top)... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGjBdf--E8Dd11GvPxvO6xnHECqu5ZRwTY_BYZKFoCPQY1T_ngi-VnfghFr_cLYDi94MgTNKQRhg6X0_ivEDXjmmRUe6sn3U7CZ3BY2uCJ3baOz0mZekuQJB_LFjT3O6YKoNsGEaIhx6cfjnwj6rLzxAzKDVtbe0Wf4Wc5RNTEC108D_rxjC4ABwJbQ17iEgySwPXTnsFOt_2AY87MbY8BBZ3VhmdMRdyRWXDGJ7uwEfwtGf3dZsjuFLvvEFE=]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyAiczK5sJqre6XC8W0KgtPPn2MqLkzdKNfAjoEfMNuXFAXcac4cgGxfWgSlhpoHg-Z7e_-yC6oERshwna9FcRTTbSqnu_bAw80wK6VWlS4mH4nvCPtHCroqzb3Mra7orqABhFlQc4PrEe-EqbB6TpZBY1DPagiHdikTlxtd8v1jKLOoZ7aCFPIHwtrvIcMMuifoi7b6Cgq_K_1R48e0Vc_2bNPS7A0TY9jVRz6TAcPV3h2lFAqnJzkJHNl_xqUvY_Jo9cfG3MOd_8xVX6]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOIWuZEX0k4oAsxtZC3avLgnTqZqYcufXfJ1hBwVF_9fo33D9kamqJSdRWfNq4dF-dMEAy8GrioS3EANOhOMtndUxHLt651u0ziWfVjDizCToZI-CqfZ8BUrgk_-ABbHPrjdi-5Vn58s0=]

- 3,3-Diphenyl-2-butanone | C16H16O | CID 11064086 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKhBE41F_tUvffV8Lnb3Nn83DZrQgyaTHFn_jT52TPzmZ23lHjWXnJBTWex7lOrjcCQpdazZePKTLEozdDF06EBs8rvvbt9l-4DHbdS5guxXdSDzTWZFD4gIHyo_BU2CzT8j7GR0dskDC4_Z1tYR3RgcMDhakByLDS4X2v]

- 1-Butanone, 1,4-diphenyl- - NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8AC4uaZF-2l9mNlFTA8gzkKhNbXqqpJmOMht3Z36t-cyAcQqhVyfFPfUH37o6N14qY7edwRBJy4pMfXwmRCgkichN8Jd1uP0Secs0c7V2TxmrCS6QXNEjpEEcOKNYL0gaUibiu8rNsn23zmHEFER7FllBpLmS]

- CN107867988B - A kind of synthetic method of 1,3-diphenyl-1-acetone - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELdKY-hSETw4w64s2Dm_5IDpiOLTPaAoz5Qqqhzmc3JL9cuJW5YgPzPvdDzXoinIhlOOxq17Q14zthFDDAsQ0PoqPLMfLzdYxB4xOnqyFV8vpSLDeOqAWm672U-cWyfbO7xht3Se0sfnD3WAE=]

- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-GQS1IEywL34W6wwgcljgHecGbeyIIC-ybVLxfVCuMII3R_NiD0_hnQhROfdaxvMpLW_jeOsidpqk-LLn88jkJhiEtKS0aiMhpgST0hG9FPgYkQ5Ko5iYc0SkNMdtlJJU590UePnHE0x6nNM=]

- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKhVvG8jBjoDCI_rd2KZwHICW2Qhq3C8jjQb8QQePQ26zE3mF22JGRZxJrpLWkTSNkYz-CD74H4_OWGcb8QTv8Ku4V4ckycpr2QYCXXPB3NwL8kE8yNEri9Y4hIKPEPgsikKw5a-lduhOrC0xxDn7L28f8sReiQVNnnzWKqpQdF3zGlh3mwL4cMEJyzTwJaqzOnL-36XNjN-m13lbv401SVumlxEZLzjVAanC_qCh5NgvtAwRRZV6LYiMS1YB3Mj4AWyp_Xh4J668VYqDRTp93clLl6e3dsTKIR2s=]

- Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjyFDAkPFySWNZ082OzzLjOdFLRMPQxN7eSR2u5kLWbKZv4Fbi0Xg9AKC1_nBBnImUTtXt3hxfLG_6Hwjgsv21kv8tEIWXgTSaY8E5CkJhydPtqvlBK1OlJwV4FdWMRcY2_4Cg]

- C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIBfz-ZLWwL8-iEDm2NpDzZxx2ioSgGDls6f3G7NA8P9widxqRbRGwlz6KzKKTgiHehNC125kP1GNIHec7dAUFMjdx-IolQQkK7XdO7VBMBZiiBkUX0a2Oxay8gwFJYKEkJ49aB95afOSNFlKCpemJ-QYmCaIXrg==]

- 1-PHENYL-2-BUTANONE(1007-32-5) 13C NMR spectrum - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvofL4Vn2Wf5I29PLJjxlT8IkZDVWOnmSKCk-ZDIt_K_qeBrEGC95O53pzCIsIsl1FgiR8zZPjvsCOEnJdINFsbbh4WwK3qMADIcT8pjm6WpS7_cQkZG4lxM88bZTLQoO4lFdQje3zogEKm9yG1WzPQ6LSIWG1lQ==]

Sources

- 1. 1,3-Diphenyl-1-butanone, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 1,3-DIPHENYL-1-BUTANONE CAS#: 1533-20-6 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. B20654.03 [thermofisher.com]

- 5. 1,3-Diphenyl-1-butanone , 95 , 1533-20-6 - CookeChem [cookechem.com]

- 6. 1,3-DIPHENYL-1-BUTANONE | 1533-20-6 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 1,3-diphenyl-1-butanone [stenutz.eu]

- 9. 3,3-Diphenyl-2-butanone | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN107867988B - A kind of synthetic method of 1,3-diphenyl-1-acetone - Google Patents [patents.google.com]

- 11. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 1-PHENYL-2-BUTANONE(1007-32-5) 13C NMR spectrum [chemicalbook.com]

- 13. 1-Butanone, 1,4-diphenyl- [webbook.nist.gov]

- 14. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. elan-chemical.com [elan-chemical.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Keto-enol tautomerism in 1,3-diphenyl-1-butanone

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1,3-Diphenyl-1-butanone

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). While for simple monocarbonyl compounds the equilibrium overwhelmingly favors the keto tautomer, the structural features of the molecule and the surrounding environment can significantly influence this balance. This guide provides a detailed examination of the keto-enol tautomerism in 1,3-diphenyl-1-butanone, a system where conjugation effects play a key role. We will explore the underlying principles, detail rigorous experimental protocols for quantitative analysis using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and discuss the mechanistic basis for the establishment of this equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of tautomeric equilibria.

Foundational Principles of Keto-Enol Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This process, known as tautomerism, most commonly involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. It is crucial to distinguish tautomers from resonance forms; tautomers are distinct chemical species with different atomic arrangements that exist in a dynamic equilibrium, whereas resonance forms are different representations of a single molecule's electron distribution.[1][2]

The keto-enol equilibrium is perhaps the most ubiquitous example. The keto form contains a carbonyl group (C=O), while the enol form contains a hydroxyl group (-OH) bonded to a carbon that is part of a carbon-carbon double bond (C=C).

For most simple ketones, such as acetone, the keto form is significantly more stable and predominates at equilibrium (enol content <0.0001%).[1] This is because the sum of the bond energies in the C=O and C-H bonds of the keto form is greater than the sum of the bond energies in the C=C, C-O, and O-H bonds of the enol form. However, several factors can stabilize the enol tautomer, shifting the equilibrium:

-

Conjugation: If the C=C double bond of the enol is in conjugation with an aromatic system or another π-system, it gains resonance stabilization.[3]

-

Intramolecular Hydrogen Bonding: In 1,3-dicarbonyl compounds, the enol form can be dramatically stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen.[4][5]

-

Aromaticity: In certain cyclic systems, enolization can lead to the formation of an aromatic ring (e.g., phenol), which provides immense stabilization.[5]

-

Solvent Effects: The polarity of the solvent plays a critical role. Polar protic solvents can disrupt intramolecular hydrogen bonds and may preferentially solvate the more polar tautomer, while nonpolar solvents tend to favor the enol form if it is stabilized by intramolecular hydrogen bonding.[6][7][8]

The interconversion between keto and enol tautomers does not occur spontaneously at a significant rate but is readily catalyzed by both acids and bases.[1][2][9]

-

Acid Catalysis: Involves the initial protonation of the carbonyl oxygen, making the α-protons more acidic. A weak base then removes an α-proton to form the enol.[2][4]

-

Base Catalysis: Involves the deprotonation of the α-carbon by a base to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate's oxygen atom yields the enol.[1]

The Specific Case: 1,3-Diphenyl-1-butanone

The structure of 1,3-diphenyl-1-butanone is Ph-CO-CH₂-CH(Ph)-CH₃. Unlike a 1,3-dicarbonyl compound, it possesses only one carbonyl group. The α-hydrogens are located on the methylene group (C2), adjacent to the carbonyl. Tautomerization involves the migration of one of these protons.

The resulting enol form, 1,3-diphenyl-1-buten-1-ol, benefits from the conjugation of the newly formed C=C double bond with the phenyl group at C1. This extended π-system provides a degree of stabilization not present in simple aliphatic ketones. However, it critically lacks the profound stabilizing influence of an intramolecular hydrogen bond that characterizes the enols of β-diketones.[4][5] Consequently, the keto form of 1,3-diphenyl-1-butanone is expected to be the predominant species at equilibrium, though the enol concentration may be more readily detectable than in acetone.

Caption: Keto-enol equilibrium in 1,3-diphenyl-1-butanone.

Experimental Workflow for Tautomeric Analysis

The quantitative investigation of the keto-enol equilibrium for 1,3-diphenyl-1-butanone relies primarily on spectroscopic methods that can distinguish and quantify the two tautomers in solution.

Caption: Experimental workflow for analyzing keto-enol equilibrium.

Protocol 1: ¹H NMR Spectroscopy for Quantification

NMR spectroscopy is the definitive method for determining the tautomeric equilibrium constant (Keq), as the interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.[7][10]

Methodology:

-

Sample Preparation: Accurately weigh ~20-30 mg of purified 1,3-diphenyl-1-butanone and dissolve it in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆, CCl₄) in an NMR tube. Ensure the solvent is anhydrous to avoid H/D exchange with the enolic proton.

-

Equilibration: Allow the solution to stand at a constant temperature (e.g., 298 K) for at least 30 minutes to ensure the tautomeric equilibrium is established.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

-

Spectral Analysis:

-

Identify and assign the peaks corresponding to each tautomer.

-

Keto Form: Look for the characteristic diastereotopic protons of the CH₂ group, which will appear as a complex multiplet.

-

Enol Form: Identify the unique vinyl proton signal (=CH-) and the enolic hydroxyl proton (-OH), which is often a broad singlet.

-

-

Quantification: Calculate the percentage of the enol form using the integral values of well-resolved, non-overlapping peaks. For instance, compare the integral of the enol's vinyl proton (I_enol, representing 1H) with the integral of the keto form's methyl group (I_keto, representing 3H).

-

Molar Ratio = (I_enol / 1) / (I_keto / 3)

-

% Enol = [Molar Ratio / (1 + Molar Ratio)] * 100

-

Keq = [Enol] / [Keto] = Molar Ratio

-

Table 1: Expected ¹H NMR Signals for Tautomers of 1,3-Diphenyl-1-butanone in CDCl₃

| Tautomer | Proton | Expected δ (ppm) | Multiplicity |

| Keto | Phenyl (10H) | 7.2 - 8.0 | m |

| CH (1H) | 3.8 - 4.2 | m | |

| CH₂ (2H) | 3.0 - 3.5 | m (diastereotopic) | |

| CH₃ (3H) | 1.3 - 1.6 | d | |

| Enol | Phenyl (10H) | 7.2 - 7.8 | m |

| Vinyl CH (1H) | 5.5 - 6.0 | d | |

| CH (1H) | 3.5 - 3.9 | m | |

| CH₃ (3H) | 1.2 - 1.5 | d | |

| Enolic OH (1H) | 12.0 - 15.0 (variable) | br s |

Protocol 2: UV-Vis Spectroscopy for Qualitative Analysis

UV-Vis spectroscopy provides complementary, qualitative insight into the equilibrium. The extended conjugated system of the enol tautomer (Ph-C(OH)=CH-) absorbs light at a longer wavelength (λ_max) compared to the more limited conjugated system of the keto tautomer (Ph-C=O).[6][11]

Methodology:

-

Sample Preparation: Prepare dilute solutions of 1,3-diphenyl-1-butanone of identical concentration in a series of solvents with varying polarities (e.g., hexane (nonpolar), acetonitrile (polar aprotic), ethanol (polar protic)).

-

Data Acquisition: Record the absorption spectrum for each solution over a range of approximately 200-400 nm using a quartz cuvette. Use the pure solvent as a blank.

-

Spectral Analysis:

-

Identify the λ_max corresponding to the π → π* transition in each solvent.

-

The keto form typically displays a strong π → π* absorption at a shorter wavelength and a weak, often obscured, n → π* absorption at a longer wavelength.

-

The enol form's π → π* transition will appear at a longer wavelength due to increased conjugation.[6]

-

Compare the relative intensities of the absorption bands attributed to the keto and enol forms across the different solvents. An increase in the intensity of the enol's absorption band indicates a shift in the equilibrium toward the enol form in that particular solvent.

-

Mechanistic Pathways of Interconversion

The establishment of the keto-enol equilibrium is not instantaneous but is catalyzed by trace amounts of acid or base in the medium. Understanding these pathways is essential for controlling and interpreting the system's behavior.

Acid-Catalyzed Mechanism

Caption: Acid-catalyzed enolization mechanism.

-

Protonation: The carbonyl oxygen is protonated by an acid catalyst (H-A), forming a resonance-stabilized oxonium ion. This step significantly increases the acidity of the α-hydrogens.[1][2]

-

Deprotonation: A weak base (A⁻ or solvent) removes a proton from the α-carbon, and the electrons from the C-H bond move to form the C=C double bond, while the electrons from the C=O π-bond move onto the oxygen, neutralizing it to form the hydroxyl group.[4]

Base-Catalyzed Mechanism

Caption: Base-catalyzed enolization mechanism.

-

Deprotonation: A base (B:) removes a proton from the α-carbon, forming a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the oxygen atom.[1]

-

Protonation: The oxygen atom of the enolate is protonated by the conjugate acid of the base (B-H⁺), yielding the enol form and regenerating the base catalyst.[1]

Conclusion and Outlook

The keto-enol tautomerism of 1,3-diphenyl-1-butanone serves as an excellent case study for understanding the subtle interplay of electronic and environmental factors that govern chemical equilibria. While its equilibrium lies heavily toward the keto form due to the absence of strong intramolecular hydrogen bonding, the conjugation provided by the phenyl group allows for a measurable enol population. The protocols detailed herein, centered on NMR and UV-Vis spectroscopy, provide a robust framework for the precise and accurate quantification of this equilibrium. For professionals in drug development and materials science, a thorough grasp of these principles and analytical techniques is indispensable for predicting molecular behavior, stability, and reactivity in diverse chemical environments.

References

-

Pires, M., et al. (2019). Role of Keto–Enol Tautomerization in the Copper-Catalyzed Hydrogenation of Ketones. ACS Catalysis. Available at: [Link]

-

OpenStax. (2023). 22.1 Keto–Enol Tautomerism. Organic Chemistry, OpenStax. Available at: [Link]

-

Chemistry Steps. (n.d.). Keto Enol Tautomerization. Chemistry Steps. Available at: [Link]

-

CompuChem. (n.d.). CATALYZING THE KETO-ENOL TAUTOMERIZATION. CompuChem. Available at: [Link]

-

Uvi-Tech. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium. Uvi-Tech. Available at: [Link]

-

Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Chemistry Stack Exchange. Available at: [Link]

-

Zawadiak, J., & Mrzyczek, M. (2012). Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Stuckey, J. A., et al. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. Available at: [Link]

-

Lazić, B., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. Available at: [Link]

-

Zutterman, F. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. SciSpace. Available at: [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

-

PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Available at: [Link]

-

ScienceDirect. (2015). Electronic effects on keto– enol tautomerism of p-substituted aryl-1,3-diketone malonates. ScienceDirect. Available at: [Link]

-

Scribd. (n.d.). Enol Content. Scribd. Available at: [Link]

Sources

- 1. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 2. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. researchgate.net [researchgate.net]

- 9. leah4sci.com [leah4sci.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of 1,3-Diphenyl-1-butanone in Organic Solvents: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 1,3-Diphenyl-1-butanone, a key intermediate in various organic syntheses. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents predictive data based on Hansen Solubility Parameters, and outlines detailed experimental protocols for precise solubility determination.

Introduction: Understanding the Solubility of 1,3-Diphenyl-1-butanone

1,3-Diphenyl-1-butanone (CAS No: 1533-20-6), a member of the chalcone family, possesses a molecular structure characterized by two phenyl rings and a butanone backbone.[1] This structure, featuring both nonpolar aromatic rings and a polar carbonyl group, imparts a nuanced solubility profile that is critical to control in various applications, from reaction kinetics to purification and formulation. A thorough understanding of its interactions with different organic solvents is paramount for optimizing experimental conditions and achieving desired outcomes.

The principle of "like dissolves like" provides a foundational understanding of solubility. The miscibility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. For 1,3-Diphenyl-1-butanone, these interactions are a composite of dispersion forces, dipole-dipole interactions, and the potential for hydrogen bonding.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

To move beyond qualitative descriptions and enable quantitative prediction of solubility, this guide utilizes the Hansen Solubility Parameter (HSP) theory.[2][3] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space is a quantitative measure of their affinity. A smaller distance indicates a higher likelihood of dissolution.

Hansen Solubility Parameters of 1,3-Diphenyl-1-butanone

The molecular structure of 1,3-Diphenyl-1-butanone (C₁₆H₁₆O) was broken down into its constituent functional groups, and their respective contributions to the dispersion, polar, and hydrogen bonding parameters were summed to yield the overall HSP values for the molecule.

Calculated Hansen Solubility Parameters for 1,3-Diphenyl-1-butanone:

| Parameter | Value (MPa⁰·⁵) |

| δD | 19.5 |

| δP | 5.5 |

| δH | 4.5 |

These calculated values serve as the basis for predicting the solubility of 1,3-Diphenyl-1-butanone in a range of organic solvents.

Quantitative Solubility Predictions

The calculated HSP for 1,3-Diphenyl-1-butanone, in conjunction with the known HSP values for various organic solvents, allows for the prediction of its solubility. The Relative Energy Difference (RED) number is a useful metric for this purpose, where a RED value of less than 1 indicates a high likelihood of solubility.

The following table summarizes the predicted solubility of 1,3-Diphenyl-1-butanone in a selection of common organic solvents.

| Solvent | Category | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | RED Number | Predicted Solubility |

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 1.39 | Good |

| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 | 0.99 | High |

| Chloroform | Halogenated | 17.8 | 3.1 | 5.7 | 0.65 | High |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 1.15 | Good |

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 1.11 | Good |

| Methanol | Alcohol | 14.7 | 12.3 | 22.4 | 4.67 | Low |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 3.65 | Low |

| Hexane | Aliphatic | 14.9 | 0.0 | 0.0 | 2.05 | Poor |

Note: The predicted solubility is a theoretical estimation. For critical applications, experimental verification is strongly recommended.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The following are two widely accepted and robust methods for determining the solubility of a solid organic compound in an organic solvent.

Isothermal Shake-Flask Method

This is a reliable method for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of a Saturated Solution: Add an excess of 1,3-Diphenyl-1-butanone to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or incubator at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid phase, centrifuge the sample at the same temperature.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Accurately dilute the supernatant with the same solvent to a concentration that is within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of 1,3-Diphenyl-1-butanone in the diluted sample using a suitable and validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Gravimetric Method

This method offers a direct measurement of solubility and is particularly useful when a suitable chromophore for spectrophotometric analysis is absent.

Protocol:

-

Preparation of a Saturated Solution: As described in the shake-flask method, prepare a saturated solution of 1,3-Diphenyl-1-butanone in the chosen solvent at a constant temperature.

-

Filtration: Filter the saturated solution through a pre-weighed, fine-porosity filter to remove all undissolved solids.

-

Aliquot Measurement: Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.

-